Thioproperazine

Catalog No.
S545253
CAS No.
316-81-4
M.F
C22H30N4O2S2
M. Wt
446.6 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thioproperazine

CAS Number

316-81-4

Product Name

Thioproperazine

IUPAC Name

N,N-dimethyl-10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine-2-sulfonamide

Molecular Formula

C22H30N4O2S2

Molecular Weight

446.6 g/mol

InChI

InChI=1S/C22H30N4O2S2/c1-23(2)30(27,28)18-9-10-22-20(17-18)26(19-7-4-5-8-21(19)29-22)12-6-11-25-15-13-24(3)14-16-25/h4-5,7-10,17H,6,11-16H2,1-3H3

InChI Key

VZYCZNZBPPHOFY-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)N(C)C

Solubility

Soluble in DMSO, not in water

Synonyms

Thioproperazine; Cephalmin; Majeptyl; Mazeptyl; Megeptil; Sulfenazin; Vontil; Tioproferazina.

Canonical SMILES

CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)N(C)C

Description

The exact mass of the compound Thioproperazine is 446.18102 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Phenothiazines - Supplementary Records. It belongs to the ontological category of N-alkylpiperazine in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Pharmaceuticals. However, this does not mean our product can be used or applied in the same or a similar way.
Origin and Significance

Thioproperazine was first synthesized in the 1950s []. It emerged as a potential treatment for schizophrenia due to its ability to block dopamine receptors in the brain, a mechanism implicated in the disorder [].


Molecular Structure Analysis

Thioproperazine possesses a tricyclic structure with a central phenothiazine ring system. Key features include:

  • A dimethylsulfamoyl group attached to the second position of the phenothiazine ring [].
  • A 3-(4-methylpiperazin-1-yl)propyl group linked to the nitrogen atom at the 10th position [].

These functional groups are crucial for its interaction with dopamine receptors [].


Chemical Reactions Analysis

Detailed information on the specific synthesis of Thioproperazine is not readily available in scientific literature. However, the general synthesis pathway for phenothiazines involves condensation reactions between a thioaniline derivative and a cyclic ketone [].

The decomposition pathways of Thioproperazine haven't been extensively studied in scientific research.


Physical And Chemical Properties Analysis

  • Melting Point: 240-242 °C []
  • Boiling Point: Decomposes before boiling []
  • Solubility: Slightly soluble in water, soluble in organic solvents like ethanol and chloroform []

Thioproperazine acts primarily as a dopamine D2 receptor antagonist in the central nervous system []. Blocking these receptors disrupts the dopamine signaling pathway, which is believed to be overactive in schizophrenia and mania []. This helps to alleviate psychotic symptoms and mood disturbances.

Thioproperazine can cause various side effects, including drowsiness, movement disorders (tardive dyskinesia), and metabolic disturbances []. It can also interact with other medications, potentially leading to serious complications []. Due to these safety concerns, thioproperazine is not a first-line treatment for schizophrenia and is typically reserved for patients who do not respond to other medications [].

Additional Notes:

  • It is important to note that this analysis is for informational purposes only and should not be construed as medical advice. Always consult with a qualified healthcare professional for diagnosis and treatment planning.
  • Research on Thioproperazine is

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

3.7

Exact Mass

446.18102

Appearance

Solid powder

Melting Point

140 °C
140°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

YJ050AQ56X

Drug Indication

For the treatment of all types of acute and chronic schizophrenia, including those which did not respond to the usual neuroleptics; manic syndromes.

Pharmacology

Thioproperazine is a potent neuroleptic with antipsychotic properties. Thioproperazine has a marked cataleptic and antiapomorphine activity associated with relatively slight sedative, hypothermic and spasmolytic effects. It is virtually without antiserotonin and hypotensive action and has no antihistaminic property.

ATC Code

N - Nervous system
N05 - Psycholeptics
N05A - Antipsychotics
N05AB - Phenothiazines with piperazine structure
N05AB08 - Thioproperazine

Mechanism of Action

Thioproperazine acts as an antagonist (blocking agent) on different postsysnaptic receptors -on dopaminergic-receptors (subtypes D1, D2, D3 and D4 - different antipsychotic properties on productive and unproductive symptoms), on serotonergic-receptors (5-HT1 and 5-HT2, with anxiolytic, antidepressive and antiaggressive properties as well as an attenuation of extrapypramidal side-effects, but also leading to weight gain, fall in blood pressure, sedation and ejaculation difficulties), on histaminergic-receptors (H1-receptors, sedation, antiemesis, vertigo, fall in blood pressure and weight gain), alpha1/alpha2-receptors (antisympathomimetic properties, lowering of blood pressure, reflex tachycardia, vertigo, sedation, hypersalivation and incontinence as well as sexual dysfunction, but may also attenuate pseudoparkinsonism - controversial) and finally on muscarinic (cholinergic) M1/M2-receptors (causing anticholinergic symptoms like dry mouth, blurred vision, obstipation, difficulty/inability to urinate, sinus tachycardia, ECG-changes and loss of memory, but the anticholinergic action may attenuate extrapyramidal side-effects).

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Dopamine
DRD2 [HSA:1813] [KO:K04145]

Other CAS

316-81-4

Wikipedia

Thioproperazine

Use Classification

Pharmaceuticals

Dates

Modify: 2023-08-15
1: Marois G, Henrotte JG, Elie C, Franck G. [Changes in plasma prolactin and magnesium in male rats treated with thioproperazine and/or bromocriptine]. Ann Endocrinol (Paris). 1985;46(6):399-405. French. PubMed PMID: 2873785.
2: Lechin F, van der Dijs B, Insausti CL, Gómez F. Treatment of ulcerative colitis with thioproperazine. J Clin Gastroenterol. 1982 Oct;4(5):445-9. PubMed PMID: 6129273.
3: Marois G. [Inhibition of nidation in mice by modification of the environment and pheromones. Re-establishment by prolactin and thioproperazine]. Ann Endocrinol (Paris). 1982;43(1):41-52. French. PubMed PMID: 6127981.
4: Lechin F, van der Dijs B, Gómez F, Acosta E, Arocha L. On the use of clonidine and thioproperazine in a woman with Gilles de la Tourette's disease. Biol Psychiatry. 1982 Jan;17(1):103-8. PubMed PMID: 6120723.
5: Boireau A, Blanchard JC, Garret C, Julou L. The use of thioproperazine, a phenothiazine derivative, as a ligand for neuroleptic receptors--II. In vivo studies. Biochem Pharmacol. 1980 Nov 1;29(21):2939-42. PubMed PMID: 6109532.
6: Blanchard JC, Boireau A, Garret C, Julou L. The use of thioproperazine, a phenothiazine derivative, as a ligand for neuroleptic receptors--I. In vitro studies. Biochem Pharmacol. 1980 Nov 1;29(21):2933-8. PubMed PMID: 6109531.
7: Pointis D, Borenstein P. Effects of thioproperazine and sulpiride on the locomotor rhythms in the decorticate cat. Psychopharmacology (Berl). 1979 Feb 28;60(3):271-6. PubMed PMID: 35804.
8: Sizaret P, Moreau C. [Comparative study using double-blind method of sultopride and thioproperazine]. Encephale. 1977;3(2):111-20. French. PubMed PMID: 19230.
9: Scatton B, Thierry AM, Glowinski J, Julou L. Effects of thioproperazine and apomorphine on dopamine synthesis in the mesocortical dopaminergic systems. Brain Res. 1975 May 2;88(2):389-93. PubMed PMID: 238717.
10: Marois M, Elie C. [Thioproperazine and transferred eggs on the rat (author's transl)]. Steroids Lipids Res. 1974;5(4):240-9. French. PubMed PMID: 4156437.
11: Marois M, Marois G. [Thioproperazine and pregnancy of the rat (author's transl)]. Steroids Lipids Res. 1974;5(4):232-9. French. PubMed PMID: 4156436.
12: Kammerer T, Singer L, Kempf MT, Klotz JP, Jamet P, Hiltenbrand JP. [Value of association of propericiazine with haloperidol, or thioproperazine, or prochlorperazine, in the treatment of some psychoses]. Ann Med Psychol (Paris). 1971 May;1(5):790-800. French. PubMed PMID: 4397702.
13: Gauthier R, Massac C, Tétreault L. [Antagonism of levomepromazine-thioproperazine on the extra pyramidal system]. Int Z Klin Pharmakol Ther Toxikol. 1971 Feb;4(2):223-7. French. PubMed PMID: 4396313.
14: Albert JM, Palaic D, Tétreault L, Panisset JC, Dhaiti G, Desaty J. [Effects of thioproperazine on the urinary excretion and concentration in the cerebrospinal fluid of 5-hydroxyindoleacetic acid in chronic schizophrenia]. Laval Med. 1971 Feb;42(2):167-71. French. PubMed PMID: 4396038.
15: Joncev V, Mitkov V. [Treatment of choreic hyperkinesias with thioproperazine (Majeptil)]. Folia Med (Plovdiv). 1971;13(6):339-44. French. PubMed PMID: 4401862.
16: Albert JM, Palaic D, Tetreault L, Panisset JC DHAITI G, Desaty J. Effect of thioproperazine on 5-HIAA content in urine and cerebrospinal fluid of chronic schizophrenic patients. Dis Nerv Syst. 1970 Nov;31:Suppl:140-4. PubMed PMID: 4395198.
17: Conde López V, Cruz Roche R. [Evaluation of the thioproperazine-levopromazine combination]. Actas Luso Esp Neurol Psiquiatr. 1970 Oct;29(4):337-52. Spanish. PubMed PMID: 4398781.
18: Panisset VC, Albert JM, Rocheleau LP, Dhaiti G, Tétreault L. [Effects of thioproperazine on dopamine and noradrenaline metabolism in chronic schizophrenia]. Laval Med. 1970 Sep;41(7):917-22. French. PubMed PMID: 4396422.
19: Lind B, Roland P, Grimeland J. [Control of postoperative vomiting with thioproperazine (Majeptil)]. Anaesthesist. 1970 Jun;19(6):200-2. German. PubMed PMID: 4397207.
20: Cheramy A, Besson MJ, Glowinski J. Increased release of dopane from striatal dopaminergic terminals in the rat after treatment with a neuroleptic: thioproperazine. Eur J Pharmacol. 1970 May;10(2):206-14. PubMed PMID: 4392817.

Explore Compound Types